methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
Description
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 2-methoxyphenyl substituent. The molecule incorporates a thioacetyl linkage bridging the pyrimidinone moiety to a benzoate ester group. Such structural motifs are common in bioactive molecules, particularly in pharmaceuticals and agrochemicals, where the pyrazolo-pyrimidinone scaffold is associated with kinase inhibition or enzyme modulation .
Properties
CAS No. |
946366-50-3 |
|---|---|
Molecular Formula |
C22H19N5O5S |
Molecular Weight |
465.48 |
IUPAC Name |
methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
ANOZGQIGLLFSHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.
Introduction of Thioacetyl Group: The thioacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride or anhydride.
Attachment of Benzoate Group: The final step involves esterification, where the benzoate group is attached to the molecule using an esterification reagent such as methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for esterification and substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s pyrazolo[3,4-d]pyrimidine core is known for its biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.
Material Science: The compound’s unique structure could be explored for applications in material science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites on enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with sulfonylurea herbicides, particularly methyl benzoate derivatives bearing triazine or pyrimidine cores. Below is a detailed comparison based on structural motifs, substituent effects, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from the triazine rings in sulfonylurea herbicides. Pyrazolo-pyrimidinones are often explored in medicinal chemistry for their ability to mimic purine bases, enabling interactions with ATP-binding pockets in kinases . In contrast, triazine-based herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants .
Conversely, sulfonylurea herbicides rely on sulfonylurea linkages (-SO₂-NH-CO-NH-) for ALS binding and herbicidal activity . The thioacetyl bridge in the target compound introduces flexibility and sulfur-mediated hydrogen bonding, which could influence target binding kinetics compared to the rigid sulfonylurea group.
Biological Activity: Sulfonylureas like metsulfuron-methyl exhibit herbicidal activity at low application rates (2–40 g/ha) due to their high affinity for ALS .
Physicochemical Properties: The benzoate ester in all compounds enhances hydrolytic stability compared to free acids, facilitating systemic transport in plants or bioavailability in mammals. However, the pyrazolo-pyrimidinone core may confer greater metabolic resistance than triazine-based structures due to reduced susceptibility to oxidative degradation.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the multi-step synthesis of this pyrazolo[3,4-d]pyrimidine derivative?
- Methodological Answer : Synthesis typically involves sequential cyclization, thioether formation, and esterification. Key steps include:
- Cyclization : Use microwave-assisted synthesis to accelerate pyrazolo[3,4-d]pyrimidine core formation (reduces reaction time by ~40% compared to conventional heating) .
- Thioether linkage : Employ 2-mercaptoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetyl group .
- Esterification : Optimize methyl benzoate coupling via EDCI/HOBt-mediated amidation, ensuring >90% yield by monitoring reaction progress with LC-MS .
- Critical Parameters : Control pH during thioether formation to avoid hydrolysis of the pyrimidinone ring .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 7.2–7.6 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond angles (e.g., pyrazolo-pyrimidine dihedral angles typically 5–10°) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition : Screen against DAPK1/ZIPK using fluorescence-linked chemoproteomics (IC₅₀ determination via HS38/HS43 analogs as reference) .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) with Gram-positive bacteria (e.g., S. aureus ATCC 29213) due to thioether group’s redox activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Functional group variation : Replace the 2-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., 4-methylphenyl) analogs to assess electronic effects on bioactivity .
- Thioether-to-sulfone oxidation : Use m-CPBA to oxidize the thioether group and evaluate impact on cytotoxicity (e.g., HT-29 cancer cell line assays) .
- Data Interpretation : Compare IC₅₀ values across analogs; a >10-fold decrease in activity after oxidation suggests thioether’s role in target binding .
Q. What computational approaches resolve conflicting bioactivity data in related analogs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., DAPK1); prioritize poses with hydrogen bonds to pyrimidinone carbonyl and hydrophobic contacts with methoxyphenyl .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes; RMSD >2.5 Å indicates poor binding .
Q. How can crystallographic data address discrepancies in reported bond lengths for the pyrazolo-pyrimidine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
